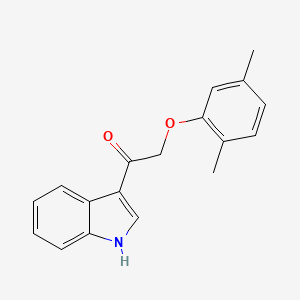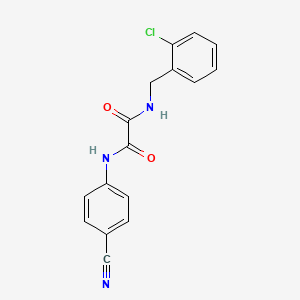
2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide
Übersicht
Beschreibung
2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide, also known as TBN or 3-MeO-TBN, is a chemical compound that belongs to the class of isonicotinamides. TBN has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide is not fully understood. However, studies have suggested that 2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells through the activation of caspase enzymes. 2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide has also been shown to inhibit the growth and proliferation of cancer cells by suppressing the expression of various oncogenes and cytokines.
Biochemical and Physiological Effects:
2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide has been shown to exhibit a range of biochemical and physiological effects. Studies have reported that 2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide can modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. 2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide has also been shown to inhibit the activity of various enzymes involved in tumor growth and metastasis, such as matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA).
Vorteile Und Einschränkungen Für Laborexperimente
2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide has several advantages as a research tool. It exhibits potent anticancer activity against a wide range of cancer cell lines, making it a valuable tool for studying the molecular mechanisms underlying cancer growth and metastasis. 2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide is also relatively easy to synthesize, making it readily available for use in lab experiments. However, 2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide has some limitations as a research tool. It is highly toxic, and its use in in vivo experiments may be limited due to its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide. One area of interest is the development of 2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide-based anticancer drugs. Several studies have reported that 2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide exhibits potent anticancer activity, and further research is needed to determine its efficacy in vivo. Another area of interest is the development of 2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide-based therapeutics for the treatment of inflammatory diseases. Studies have shown that 2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide possesses anti-inflammatory properties, and further research is needed to determine its potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide and its potential side effects.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases. Several studies have reported that 2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-tert-butyl-N-(3-methoxyphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)15-10-12(8-9-18-15)16(20)19-13-6-5-7-14(11-13)21-4/h5-11H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCZKIVYXONVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-N-(3-methoxyphenyl)pyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(1-adamantyl)acetamide](/img/structure/B4234336.png)
![5-chloro-2-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B4234346.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}glycinamide](/img/structure/B4234352.png)
![N-[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]-1-butanamine hydrochloride](/img/structure/B4234355.png)
![[4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]acetonitrile](/img/structure/B4234360.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-1-phenylmethanesulfonamide](/img/structure/B4234371.png)
![2-(2-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4234379.png)


![methyl 2-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4234409.png)

![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B4234414.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-isopropylbenzamide](/img/structure/B4234427.png)